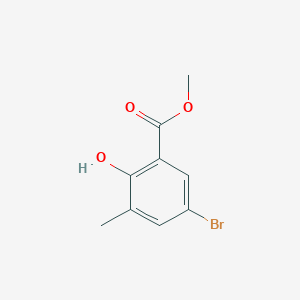

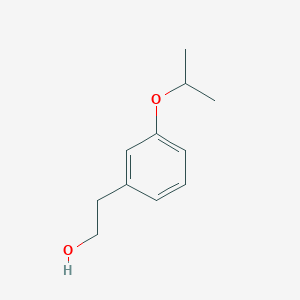

![molecular formula C16H19FN2O3S B2515477 (Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-19-4](/img/structure/B2515477.png)

(Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate" is a chemical entity that appears to be related to thiazole derivatives. Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen within a five-membered ring structure. These compounds are known for their diverse biological activities and are often explored for their potential as pharmaceutical agents. Although the provided papers do not directly discuss this specific compound, they do provide insights into related thiazole derivatives and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The papers provided discuss the synthesis of related thiazole derivatives. For instance, the efficient preparation of a thiadiazole derivative, which is structurally similar to thiazoles, is described in the first paper. This compound was synthesized from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, indicating that fluorine-containing groups and imino functionalities are key features in these syntheses . The second paper details the synthesis of a thiazolidinone derivative, which is another thiazole-related compound. The synthesis involved the reaction of ethyl acetoacetate with phenyl isothiocyanate and ethyl chloroacetate, followed by a reaction with dimethylformamide-dimethylacetal . These methods could potentially be adapted for the synthesis of "(Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate" by incorporating the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray crystallography was used in both papers to unambiguously determine the stereochemical structures of the synthesized compounds . This technique is crucial for confirming the geometry of the molecules, particularly the (Z)-configuration of the double bonds present in these compounds. Computational studies, such as those using the B3LYP/6-31G(d,p) method, were also employed to optimize the geometric parameters and predict NMR spectra, which can be useful for characterizing similar compounds .

Chemical Reactions Analysis

The papers do not provide detailed information on the chemical reactions specific to "(Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate." However, they do mention reactions that are relevant to thiazole chemistry, such as the formation of thiazolidinone rings and the use of isothiocyanates . These reactions are important for constructing the core thiazole structure and introducing various substituents that can alter the compound's physical, chemical, and biological properties.

Physical and Chemical Properties Analysis

While the papers do not discuss the physical and chemical properties of the specific compound , they do provide insights into the properties of related compounds. For example, the synthesized thiazolidinone compounds were found to have moderate cytotoxic activity, suggesting potential as anticancer agents . The natural charges at different atomic sites were also predicted, which can influence the reactivity and interactions of the molecule with biological targets . These findings can be extrapolated to infer that "(Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate" may also exhibit interesting biological activities and interactions based on its structural features.

Wirkmechanismus

Target of Action

The primary target of (Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate is tyrosinase , an enzyme that plays a crucial role in the production of melanin . Inhibiting tyrosinase is an important goal to prevent melanin accumulation in skin and thereby to inhibit pigmentation disorders .

Mode of Action

(Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate interacts with tyrosinase, inhibiting its activity. This compound has a stronger affinity with tyrosinase than other known inhibitors, forming multiple hydrogen bonds and a hydrophobic interaction with residues of tyrosinase . This strong binding affinity results in effective inhibition of the enzyme.

Biochemical Pathways

The inhibition of tyrosinase by (Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate affects the melanogenesis pathway. Melanogenesis is the process by which melanin is produced in melanocytes, and tyrosinase is a key enzyme in this pathway. By inhibiting tyrosinase, this compound prevents the production of melanin, thereby affecting skin pigmentation .

Result of Action

The result of the action of (Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate is a decrease in melanogenesis. In studies, melanogenesis was notably decreased by treatment with this compound . This leads to a reduction in skin pigmentation, making the compound potentially useful in cosmetics and treatments for pigmentation disorders .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-[2-(2,2-dimethylpropanoylimino)-6-fluoro-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O3S/c1-5-22-13(20)9-19-11-7-6-10(17)8-12(11)23-15(19)18-14(21)16(2,3)4/h6-8H,5,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQSBLIMWXTHLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

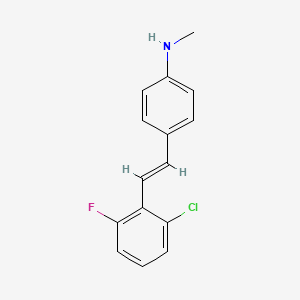

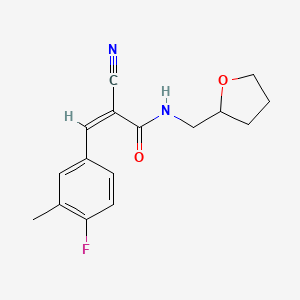

![(2E)-3-[(3,4-difluorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2515395.png)

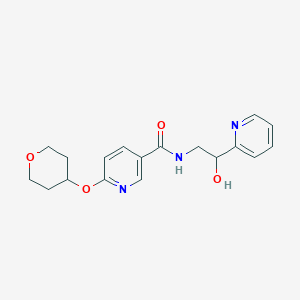

![Methyl 8-hydroxy-2-[(4-methoxyphenyl)methyl]-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B2515397.png)

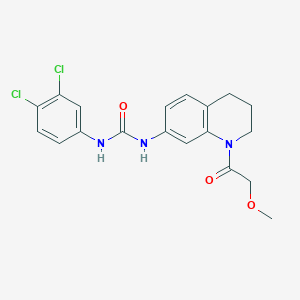

![Ethyl 5-(2-(benzylthio)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2515398.png)

![2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2515402.png)

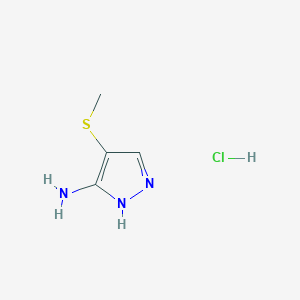

![4-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-hydroxypropyl)butanamide](/img/structure/B2515406.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(naphthalen-2-yl)amino]acetamide](/img/structure/B2515412.png)

![3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2515417.png)